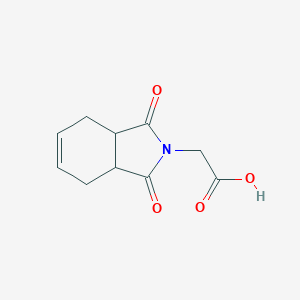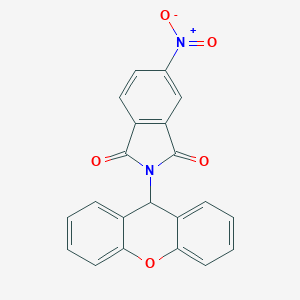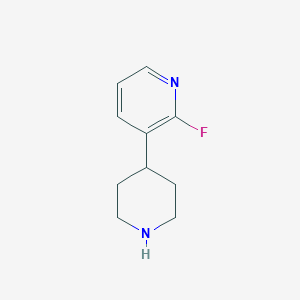
2-Fluoro-3-(piperidin-4-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(piperidin-4-YL)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a fluorine atom and a piperidine ring attached to it.
Mechanism Of Action
The mechanism of action of 2-Fluoro-3-(piperidin-4-YL)pyridine is not fully understood, but it is believed to work by binding to specific receptors in the body. The compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. Binding to these receptors can result in a range of biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that 2-Fluoro-3-(piperidin-4-YL)pyridine has a range of biochemical and physiological effects. The compound has been found to have a potent inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Fluoro-3-(piperidin-4-YL)pyridine in lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for specific receptors, which makes it useful for studying the function of these receptors in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Fluoro-3-(piperidin-4-YL)pyridine. One area of research is in the development of new drugs based on this compound. The high potency and selectivity of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is in the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works and how it can be used to target specific receptors in the body. Finally, research is needed to explore the potential applications of this compound in catalysis and the synthesis of other organic compounds.
Scientific Research Applications
2-Fluoro-3-(piperidin-4-YL)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in medicinal chemistry, where this compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a ligand in catalysis, as well as in the synthesis of other organic compounds.
properties
CAS RN |
161610-12-4 |
|---|---|
Product Name |
2-Fluoro-3-(piperidin-4-YL)pyridine |
Molecular Formula |
C10H13FN2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
FVRBPDYSPMCVLV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=C(N=CC=C2)F |
Canonical SMILES |
C1CNCCC1C2=C(N=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

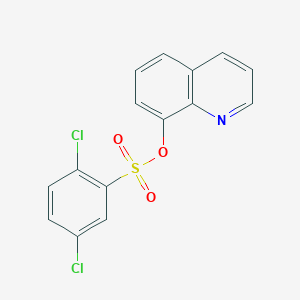

![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
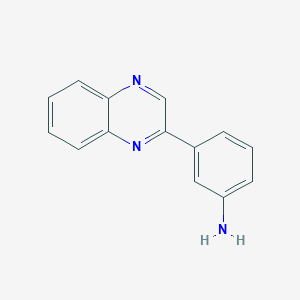
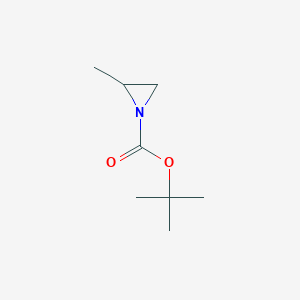
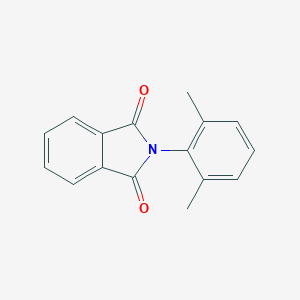

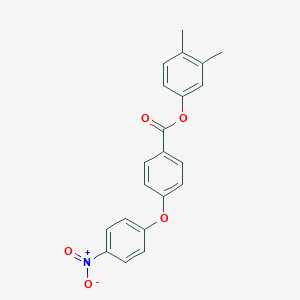

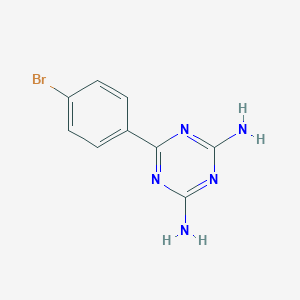

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
